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Compound of Interest

Compound Name: KTX-497

Cat. No.: B12403509 Get Quote

Disclaimer: Initial searches for "KTX-497" did not yield any publicly available information on an

investigational drug with this designation. This review focuses on CKD-497, a therapeutic

candidate with accessible preclinical and clinical data, which may be of interest to researchers

in similar fields.

This technical guide provides a comprehensive overview of the foundational literature on CKD-

497, a botanical-derived drug candidate. The content is tailored for researchers, scientists, and

drug development professionals, offering a detailed look into its mechanism of action,

experimental protocols, and available quantitative data from preclinical and clinical studies.

Core Compound Information
CKD-497 is a new plant-based functional food derived from a mixture of the dried rhizome of

Atractylodes japonica and the fruit of Schisandra chinensis in a 5:1 weight ratio.[1][2] The

extract is obtained through an ethanol extraction process.[1][2] It has been investigated for its

therapeutic potential in respiratory diseases, specifically for its ability to relieve cough and

facilitate phlegm expectoration.[2][3][4]

Mechanism of Action: Anti-inflammatory Effects via
NF-κB Signaling
Preclinical studies have elucidated that CKD-497 exerts potent anti-inflammatory effects, which

are believed to be mediated through the inhibition of the NF-κB (nuclear factor kappa-light-
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chain-enhancer of activated B cells) signaling pathway.[1][3][4]

In in-vitro experiments using RAW264.7 macrophage cells stimulated with lipopolysaccharide

(LPS), pretreatment with CKD-497 demonstrated a significant inhibition of the phosphorylation

of p65 and IκBα, key components of the NF-κB pathway.[1] This suppression of NF-κB

signaling leads to a downstream reduction in the production of pro-inflammatory cytokines.

The proposed mechanism of action is visualized in the following signaling pathway diagram:
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CKD-497's Inhibition of the NF-κB Signaling Pathway.

Preclinical Data
The anti-inflammatory properties of CKD-497 were assessed in LPS-stimulated RAW264.7

macrophage cells.
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Cell Line Stimulant Treatment Outcome

RAW264.7 LPS (100 nM)
CKD-497 (100 and

200 µg/mL)

Significant inhibition of

p-p65 and p-IκBα

expression at 200

µg/mL.[1]

CKD-497 has been evaluated in mouse models of ovalbumin (OVA)-induced asthma and

particulate matter (PM)-induced pulmonary inflammation.[1][3][4]

Animal Model Induction Method Treatment Groups Key Findings

C57BL/6NHsd Mice

Ovalbumin (OVA)

sensitization and

challenge

Control, OVA, OVA +

CKD-497 (100 mg/kg),

OVA + CKD-497 (200

mg/kg)

Attenuated airway

inflammation and

mucus production.[1]

[3][4]

C57BL/6NHsd Mice

Particulate Matter

(PM₁₀) intratracheal

administration

Control, PM₁₀, PM₁₀ +

CKD-497 (100 mg/kg),

PM₁₀ + CKD-497 (200

mg/kg)

Decreased production

of IL-1β, IL-6, and

TNF-α; Alleviated

leukocyte infiltration

and fibrillary collagen

deposition.[1]

Clinical Data: Phase II Trial
A multicenter, double-blind, double-dummy, randomized, controlled phase II clinical trial was

conducted to evaluate the efficacy and safety of CKD-497 in patients with acute upper

respiratory tract infection (AURI) and acute bronchitis.[5]
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Parameter Description

ClinicalTrials.gov ID NCT03726853[6]

Study Design
Phase 2, randomized, double-blinded, placebo-

controlled

Patient Population 225 patients with AURI and acute bronchitis

Treatment Arms
Placebo (n=55), Synatura® (n=49), CKD-497

200 mg (n=68), CKD-497 300 mg (n=53)[5]

Dosing Regimen Three times daily for 7 days[5]

Primary Endpoint
Change in Bronchitis Severity Score (BSS) from

baseline to day 7[5]

Secondary Endpoint Clinical response rates on days 4 and 7[5]

Endpoint Result

Primary Endpoint (BSS Change)

No significant difference in BSS change

between CKD-497 groups and placebo

(P=0.75).[5]

Secondary Endpoint (Clinical Response)

CKD-497 300 mg group showed a higher clinical

response rate on day 4 compared to placebo

(36% vs. 18%; P<0.05).[5]

Subgroup Analysis

In patients with more severe bronchitis (phlegm

score ≥3), the CKD-497 group showed a

significant reduction in total BSS.[5]

Safety
No significant adverse events were observed in

either of the CKD-497 groups.[5]

The clinical trial concluded that while CKD-497 did not show a significant effect on the primary

endpoint, the 300 mg dose showed a mild but significant clinical improvement in patients with

more severe phlegm.[5]
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Experimental Protocols
The preparation of CKD-497 involves a standardized extraction process.[1][2]

Start:
Dried A. japonica and

S. chinensis (5:1)

Immersion in
8-fold volume of

50% ethanol for 24h

Repeat immersion in
6-fold volume of

50% ethanol

Filtration
(4 µm thick paper)

Concentration under
reduced pressure

(<60°C)

End:
Soft extract of

CKD-497

Click to download full resolution via product page

Extraction Protocol for CKD-497.

The following workflow outlines the key steps in the Western blotting experiments used to

assess the NF-κB signaling pathway.[1][2]

Cell Culture and Treatment: RAW 264.7 cells were pretreated with CKD-497 for 2 hours,

followed by stimulation with LPS for 2 hours.[4][7]

Protein Extraction: Cells were lysed to extract total protein.

Protein Quantification: Protein concentration was determined using a Bradford protein assay.

[1][2]

SDS-PAGE: Cell lysates were separated by sodium dodecyl sulfate-polyacrylamide gel

electrophoresis.
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Membrane Transfer: Proteins were transferred to a nitrocellulose membrane.

Blocking: The membrane was blocked with 3% bovine serum albumin.

Primary Antibody Incubation: The membrane was probed with primary antibodies for NF-κB

p65, phospho-NF-κB p65, IκBα, and phospho-IκBα.[1][2]

Secondary Antibody Incubation: The membrane was incubated with a horseradish

peroxidase-conjugated secondary antibody.

Detection: Protein bands were visualized, and β-actin was used as a loading control.[1][2]

The experimental design for the ovalbumin-induced asthma mouse model is detailed below.[4]
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Experimental Workflow for the OVA-induced Asthma Model.
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Conclusion
CKD-497 is a botanical drug candidate with demonstrated anti-inflammatory properties,

primarily through the inhibition of the NF-κB signaling pathway. Preclinical studies in animal

models of respiratory inflammation show promising results in reducing inflammation and related

pathological features. While a phase II clinical trial in patients with AURI and acute bronchitis

did not meet its primary endpoint, it suggested potential efficacy in a subgroup of patients with

more severe symptoms and demonstrated a favorable safety profile. Further clinical

investigation may be warranted to explore its therapeutic potential in specific patient

populations with respiratory inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Foundational Literature Review: An In-depth Technical
Guide on CKD-497]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12403509#foundational-literature-review-of-ktx-497]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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